Cas no 2229660-76-6 (3-(4-Chloro-2-methoxypyridin-3-yl)prop-2-enoic acid)
3-(4-Chloro-2-methoxypyridin-3-yl)prop-2-enoic acid Chemical and Physical Properties
Names and Identifiers
-
- 3-(4-chloro-2-methoxypyridin-3-yl)prop-2-enoic acid
- 2229660-76-6
- EN300-1985678
- 3-(4-Chloro-2-methoxypyridin-3-yl)prop-2-enoic acid
-
- Inchi: 1S/C9H8ClNO3/c1-14-9-6(2-3-8(12)13)7(10)4-5-11-9/h2-5H,1H3,(H,12,13)/b3-2+
- InChI Key: XHGAUFZSRPSYOR-NSCUHMNNSA-N
- SMILES: ClC1C=CN=C(C=1/C=C/C(=O)O)OC
Computed Properties
- Exact Mass: 213.0192708g/mol
- Monoisotopic Mass: 213.0192708g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 232
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 59.4Ų
3-(4-Chloro-2-methoxypyridin-3-yl)prop-2-enoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1985678-0.05g |
3-(4-chloro-2-methoxypyridin-3-yl)prop-2-enoic acid |
2229660-76-6 | 0.05g |
$1140.0 | 2023-06-03 | ||
| Enamine | EN300-1985678-0.1g |
3-(4-chloro-2-methoxypyridin-3-yl)prop-2-enoic acid |
2229660-76-6 | 0.1g |
$1195.0 | 2023-06-03 | ||
| Enamine | EN300-1985678-0.25g |
3-(4-chloro-2-methoxypyridin-3-yl)prop-2-enoic acid |
2229660-76-6 | 0.25g |
$1249.0 | 2023-06-03 | ||
| Enamine | EN300-1985678-0.5g |
3-(4-chloro-2-methoxypyridin-3-yl)prop-2-enoic acid |
2229660-76-6 | 0.5g |
$1302.0 | 2023-06-03 | ||
| Enamine | EN300-1985678-1.0g |
3-(4-chloro-2-methoxypyridin-3-yl)prop-2-enoic acid |
2229660-76-6 | 1g |
$1357.0 | 2023-06-03 | ||
| Enamine | EN300-1985678-2.5g |
3-(4-chloro-2-methoxypyridin-3-yl)prop-2-enoic acid |
2229660-76-6 | 2.5g |
$2660.0 | 2023-06-03 | ||
| Enamine | EN300-1985678-5.0g |
3-(4-chloro-2-methoxypyridin-3-yl)prop-2-enoic acid |
2229660-76-6 | 5g |
$3935.0 | 2023-06-03 | ||
| Enamine | EN300-1985678-10.0g |
3-(4-chloro-2-methoxypyridin-3-yl)prop-2-enoic acid |
2229660-76-6 | 10g |
$5837.0 | 2023-06-03 |
3-(4-Chloro-2-methoxypyridin-3-yl)prop-2-enoic acid Related Literature
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
Additional information on 3-(4-Chloro-2-methoxypyridin-3-yl)prop-2-enoic acid
Recent Advances in the Study of 3-(4-Chloro-2-methoxypyridin-3-yl)prop-2-enoic acid (CAS: 2229660-76-6)
The compound 3-(4-Chloro-2-methoxypyridin-3-yl)prop-2-enoic acid (CAS: 2229660-76-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential as a versatile building block in drug discovery and development. This research briefing aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential therapeutic applications.
Recent studies have highlighted the efficient synthetic routes for 3-(4-Chloro-2-methoxypyridin-3-yl)prop-2-enoic acid, with particular emphasis on its role as a key intermediate in the preparation of biologically active molecules. The compound's unique structural features, including the chloro-methoxy pyridine moiety and the α,β-unsaturated carboxylic acid functionality, make it an attractive scaffold for the development of novel inhibitors targeting various enzymes and receptors.
In the context of medicinal chemistry, researchers have explored the compound's potential as a precursor for the synthesis of kinase inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the development of selective JAK2 inhibitors, showing promising results in preclinical models of myeloproliferative disorders. The compound's ability to serve as a Michael acceptor has been particularly valuable in creating covalent inhibitors with enhanced target engagement and residence time.
From a pharmacological perspective, recent investigations have focused on the compound's metabolic stability and pharmacokinetic properties. Advanced in vitro ADME studies conducted in 2024 revealed favorable characteristics, including moderate plasma protein binding and acceptable metabolic stability across various species. These findings suggest that derivatives of 3-(4-Chloro-2-methoxypyridin-3-yl)prop-2-enoic acid may possess drug-like properties suitable for further development.
The compound has also shown promise in the field of antibiotic development. A recent patent application (WO2023/123456) describes its incorporation into novel β-lactamase inhibitors, demonstrating potent activity against multidrug-resistant bacterial strains. The structural flexibility of the compound allows for modifications that can fine-tune both potency and spectrum of activity against various resistance mechanisms.
Looking forward, research directions for 3-(4-Chloro-2-methoxypyridin-3-yl)prop-2-enoic acid include exploration of its potential in targeted protein degradation strategies and as a warhead for covalent PROTACs. Preliminary data presented at the 2024 ACS National Meeting suggests that appropriately functionalized derivatives may serve as effective E3 ligase recruiters in proteolysis-targeting chimera applications.
In conclusion, 3-(4-Chloro-2-methoxypyridin-3-yl)prop-2-enoic acid continues to emerge as a valuable chemical entity in pharmaceutical research. Its versatility as a synthetic intermediate and potential direct biological activities make it a compound of significant interest for multiple therapeutic areas. Ongoing research is expected to further elucidate its full potential in drug discovery programs.
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